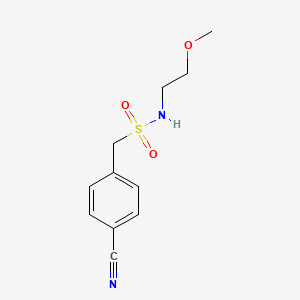

1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide is an organic compound with a complex structure that includes a cyanophenyl group, a methoxyethyl group, and a methanesulfonamide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-cyanophenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-cyanophenylmethanesulfonamide. The intermediate is then reacted with 2-methoxyethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

化学反应分析

Oxidation Reactions

The sulfonamide group and methoxyethyl chain are susceptible to oxidation under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Sulfur oxidation | H₂O₂ (30%), 60°C, 6 hours | Sulfone derivatives | |

| Alkyl chain oxidation | KMnO₄, acidic aqueous solution | Methoxyethyl → ketone or carboxylic acid |

Key Findings :

-

Oxidation of the sulfonamide sulfur produces sulfone derivatives with enhanced electrophilicity.

-

Methoxyethyl side-chain oxidation yields ketones or carboxylic acids, depending on reaction time and stoichiometry.

Reduction Reactions

The cyanophenyl group undergoes selective reduction while preserving the sulfonamide framework.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Nitrile reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | 4-Aminophenyl derivative | |

| LiAlH₄, THF, 0°C → 25°C | Primary amine with intact sulfonamide |

Key Findings :

-

Catalytic hydrogenation selectively reduces the nitrile to an amine without affecting the sulfonamide group .

-

Strong reducing agents like LiAlH₄ yield primary amines but require careful temperature control to prevent over-reduction.

Substitution Reactions

The methoxyethyl group participates in nucleophilic substitution under basic conditions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| SN2 displacement | NaNH₂, DMF, 80°C | Methoxyethyl → aminoethyl derivative | |

| Ether cleavage | BBr₃, CH₂Cl₂, -78°C → 25°C | Methoxy → hydroxyl group |

Mechanistic Insights :

-

SN2 displacement replaces the methoxyethyl group with nucleophiles (e.g., amines), enabling structural diversification.

-

Boron tribromide cleaves the ether bond, generating a hydroxyl group for further functionalization.

Cycloaddition and Cross-Coupling

The cyanophenyl group facilitates metal-catalyzed reactions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME | Biaryl derivatives | |

| Huisgen cycloaddition | Cu(I), azide derivatives | Triazole-linked conjugates |

Research Applications :

-

Suzuki couplings enable biaryl synthesis for drug discovery scaffolds .

-

Click chemistry via azide-alkyne cycloaddition creates conjugates for biochemical studies.

Stability and Degradation

The compound degrades under harsh acidic/basic conditions:

| Condition | Degradation Pathway | Major Products | References |

|---|---|---|---|

| HCl (6M), reflux | Sulfonamide hydrolysis | 4-Cyanobenzenesulfonic acid | |

| NaOH (5M), 100°C | Methoxyethyl chain cleavage | Methanol + ethylene glycol derivatives |

Comparative Reactivity with Analogues

The methoxyethyl group distinguishes this compound from analogues:

| Feature | This Compound | N-(Prop-2-yn-1-yl) Analogue |

|---|---|---|

| Oxidation susceptibility | Moderate (methoxy group) | High (propargyl group) |

| Reduction selectivity | Nitrile → amine | Alkyne → alkane or cis-alkene |

| Substitution rate | Slower (steric hindrance) | Faster (linear propargyl chain) |

科学研究应用

Medicinal Chemistry

Anticancer Properties

The compound is being investigated for its anticancer potential. It has shown promise in inhibiting specific enzymes that contribute to cancer cell proliferation. Research indicates that it may target glucose-starved tumor cells by disrupting mitochondrial functions, a mechanism particularly relevant for cancer cells that rely on altered metabolic pathways for survival .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain analogues have been tested against various bacterial strains and have shown comparable or superior activity compared to standard antibiotics like norfloxacin. Additionally, antifungal testing against Candida albicans revealed promising results, indicating potential therapeutic applications in treating fungal infections .

Neuroprotective Effects

Research also suggests that the compound may serve as a neuroprotective agent in neurodegenerative diseases. Its ability to modulate specific biochemical pathways could provide therapeutic benefits in conditions such as Alzheimer's disease.

Pharmacology

Mechanism of Action

The compound interacts with various biological targets, including enzymes and receptors. It may exert its effects by:

- Binding to Enzymes or Receptors: Modulating their activity influences several biochemical pathways.

- Interacting with Nucleic Acids: Affecting gene expression and cellular processes.

- Disrupting Cellular Membranes: Leading to changes in cell permeability and function.

Material Science

Development of Advanced Materials

1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide is also explored in material science for the development of advanced materials such as polymers and coatings. Its unique chemical structure allows it to be incorporated into new materials with enhanced properties, including improved durability and functionality.

Antibacterial Evaluation

A study evaluated the antibacterial activity of synthesized derivatives containing the compound's structure. Results indicated that certain compounds displayed effective antibacterial action against multiple pathogens, suggesting their potential as new antibiotic agents.

Antifungal Activity

Research focusing on antifungal properties demonstrated that specific derivatives exhibited significant activity against Candida albicans, highlighting their potential use in antifungal therapies.

Neuroprotective Research

In neuropharmacological studies, this compound was shown to protect neuronal cells from oxidative stress-induced damage, indicating its potential role in treating neurodegenerative disorders.

作用机制

The mechanism of action of 1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methanesulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and molecular targets can vary depending on the specific application and context.

相似化合物的比较

Similar Compounds

- 1-(4-cyanophenyl)-N-methylmethanesulfonamide

- 1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide

- 1-(4-cyanophenyl)-N-(2-ethoxyethyl)methanesulfonamide

Uniqueness

1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups allows for diverse applications and interactions that may not be possible with similar compounds.

生物活性

1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide is a sulfonamide compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound features a cyanophenyl group and a methanesulfonamide moiety, which contribute to its reactivity and interaction with biological targets. The structure can be represented as follows:

Where x,y,z,a,b represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth by interfering with folate synthesis pathways .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies showed that it could induce apoptosis in cancer cell lines by activating caspase pathways. The mechanism appears to involve the inhibition of specific kinases that regulate cell cycle progression and survival .

The proposed mechanism of action involves interaction with molecular targets such as enzymes and receptors involved in critical biological pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes in metabolic pathways, leading to altered cellular functions.

- Modulation of Signaling Pathways : It can influence pathways related to inflammation and apoptosis, making it a candidate for further drug development .

Case Studies

- Antibacterial Activity : A study conducted on various sulfonamide derivatives demonstrated that this compound significantly reduced the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

- Anticancer Efficacy : In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer activity. Flow cytometry analysis confirmed an increase in apoptotic cells .

- Inflammatory Response : In vivo models showed that administration of the compound led to decreased levels of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) challenge, suggesting potential use in inflammatory conditions .

Data Table: Biological Activity Overview

属性

IUPAC Name |

1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-16-7-6-13-17(14,15)9-11-4-2-10(8-12)3-5-11/h2-5,13H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMZIWPMKAEIAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)CC1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。